Tert-butyl 4-(4-oxobutan-2-yl)benzoate
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Overview
Description
Tert-butyl 4-(4-oxobutan-2-yl)benzoate is an organic compound with the molecular formula C15H20O3. It is a derivative of benzoic acid and features a tert-butyl ester group along with a 4-oxobutan-2-yl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-oxobutan-2-yl)benzoate typically involves the esterification of 4-(4-oxobutan-2-yl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact, and the reaction is monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-oxobutan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(4-oxobutan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-oxobutan-2-yl)benzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-(4-oxobutan-2-yl)benzoic acid and tert-butyl alcohol. Additionally, its ketone group can participate in nucleophilic addition reactions, forming various adducts depending on the reactants involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-oxobutan-2-yl)carbamate: Similar in structure but contains a carbamate group instead of a benzoate ester.
Tert-butyl 4-(4-oxobutan-2-yl)carbamate: Another similar compound with a carbamate group.
Uniqueness
Tert-butyl 4-(4-oxobutan-2-yl)benzoate is unique due to its combination of a benzoate ester and a 4-oxobutan-2-yl group.
Properties
CAS No. |
389625-40-5 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 4-(4-oxobutan-2-yl)benzoate |
InChI |
InChI=1S/C15H20O3/c1-11(9-10-16)12-5-7-13(8-6-12)14(17)18-15(2,3)4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
WXUAEXFJCVRKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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